![molecular formula C15H24N4O2 B2573891 1-(1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-propylurea CAS No. 1396856-15-7](/img/structure/B2573891.png)
1-(1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-propylurea” is a complex organic molecule. It contains a cyclohexyl group, a propylurea group, and a 3-cyclopropyl-1,2,4-oxadiazol-5-yl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring, possibly through cyclization of appropriate precursors. The cyclopropyl and cyclohexyl groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-oxadiazole ring, which is a heterocyclic ring containing two carbon atoms, one nitrogen atom, and two oxygen atoms. This ring is attached to a cyclohexyl group and a cyclopropyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 1,2,4-oxadiazole ring, which is known to participate in various chemical reactions. The cyclopropyl and cyclohexyl groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-oxadiazole ring could contribute to its polarity, while the cyclopropyl and cyclohexyl groups could influence its hydrophobicity .Scientific Research Applications
Anticancer Applications
Research on 1,3,4-oxadiazole derivatives has identified compounds with potential as anticancer agents. For example, 3-aryl-5-aryl-1,2,4-oxadiazoles have been found to induce apoptosis in breast and colorectal cancer cell lines, suggesting their utility as anticancer agents. The molecular target of these compounds has been identified as TIP47, an IGF II receptor-binding protein, highlighting a specific mechanism of action that could be exploited for therapeutic purposes (Zhang et al., 2005).
Antiepileptic Activity
Another study focused on novel limonene and citral based 2,5-disubstituted-1,3,4-oxadiazoles, demonstrating their structural prerequisites for anticonvulsant activity. The study suggests these compounds' potential in addressing epilepsy, with specific compounds exhibiting significant activity in various seizure models (Rajak et al., 2013).
Insecticidal Activities
1,3,4-oxadiazoles have also been synthesized and evaluated for their insect growth regulatory activity against armyworm larvae. Specific compounds demonstrated good insecticidal activities, indicating the potential use of these derivatives as insecticides (Shi et al., 2001).
Synthesis and Structural Analysis
Research into the synthesis of 1,3,4-oxadiazole derivatives, including those with cyclopropyl and cyclohexyl groups, has been extensive. Studies have explored various synthetic routes and structural analyses to better understand these compounds' characteristics and potential applications. For example, the synthesis of pyridyl and cyclohexyl substituted derivatives has been reported, with detailed structural characterization provided (Ebrahimi, 2010).
Biological Evaluation for Various Activities
Beyond anticancer and antiepileptic potentials, 1,3,4-oxadiazole derivatives have been synthesized and biologically evaluated for various activities, including antidiabetic, anti-inflammatory, and additional anticancer activities. These studies underscore the versatility of 1,3,4-oxadiazole derivatives in medicinal chemistry and drug development (Kavitha et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-propylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-2-10-16-14(20)18-15(8-4-3-5-9-15)13-17-12(19-21-13)11-6-7-11/h11H,2-10H2,1H3,(H2,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICFFRQRKXDIPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1(CCCCC1)C2=NC(=NO2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-propylurea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.